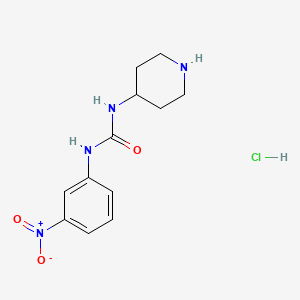

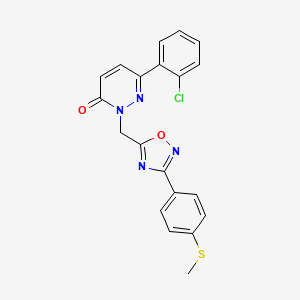

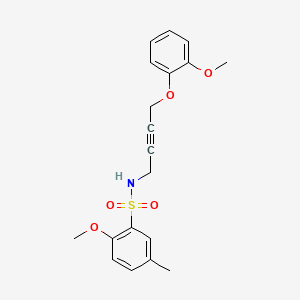

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific type of enzyme, making it useful in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Urea-Fluoride Interaction

1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been studied for its interaction with various oxoanions. A study by Boiocchi et al. (2004) showed that this compound interacts through hydrogen bonding to form bright yellow complexes with varying stability based on the basicity of the anion. The study also explored the interaction with fluoride ions, where initial hydrogen bonding progresses to urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Hydrogel Formation

Lloyd and Steed (2011) researched the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, closely related to the compound . They found that these gels' morphology and rheology depend on the anion identity, highlighting a method to tune the gels' physical properties (Lloyd & Steed, 2011).

Chemotherapeutic Comparison

In a study by Zeller, Eisenbrand, and Fiebig (1979), variants of nitrosoureas, including 1-(2-chloroethyl)-1-nitroso-3-(1-piperidino)-urea, were compared for their chemotherapeutic activity against rat leukemia. This research provided insights into the therapeutic efficacy and potential clinical applications of similar compounds (Zeller, Eisenbrand & Fiebig, 1979).

Inhibition of Soluble Epoxide Hydrolase

Research on 1,3-disubstituted ureas with piperidyl moiety, like 1-aryl-3-(1-acylpiperidin-4-yl)urea, was conducted by Rose et al. (2010). These compounds were synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and therapeutic potential in reducing hyperalgesia (Rose et al., 2010).

Urea-Derived Mannich Bases in Corrosion Inhibition

Jeeva et al. (2015) synthesized Mannich bases like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea to explore their use as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion of mild steel in hydrochloric acid, demonstrating a practical application in materials science (Jeeva et al., 2015).

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKWWTWACCSOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)

![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)